molecular formula C19H18ClN3O2S B2680434 N-(3-chloro-2-methylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1286711-28-1

N-(3-chloro-2-methylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2680434
CAS No.: 1286711-28-1
M. Wt: 387.88
InChI Key: RMMDAWFCISDITC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a benzothiazole derivative featuring a 6-methoxy-substituted benzothiazole core linked to an azetidine-3-carboxamide moiety and a 3-chloro-2-methylphenyl group. This compound is of interest due to its structural complexity, combining a rigid azetidine ring, a halogenated aromatic system, and a methoxybenzothiazole scaffold.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-11-14(20)4-3-5-15(11)21-18(24)12-9-23(10-12)19-22-16-7-6-13(25-2)8-17(16)26-19/h3-8,12H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMDAWFCISDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, a benzothiazole moiety, and a chloro-substituted phenyl group. The molecular formula is C17H17ClN2O2SC_{17}H_{17}ClN_{2}O_{2}S, with a molecular weight of approximately 350.85 g/mol.

PropertyValue
Molecular FormulaC17H17ClN2O2SC_{17}H_{17}ClN_{2}O_{2}S
Molecular Weight350.85 g/mol
InChIInChI=1S/C17H17ClN2O2S/c1-11-5-6-12(15)14(11)10-9(19)8(18)7(20)4-3-13(10)21-17(22)16/h5-6,10H,3-4H2,1-2H3,(H,19,20)(H,22)

Anticancer Activity

Recent studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations ranging from 1 to 4 μM. The mechanism involved apoptosis induction and cell cycle arrest, similar to other known benzothiazole derivatives .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Some studies indicate that compounds with similar structures inhibit kinases involved in cancer progression.
  • Cytotoxicity : The compound induces cytotoxicity through the activation of apoptotic pathways, leading to increased cell death in cancer cells.

Case Studies

A notable case study involved the synthesis and testing of several benzothiazole derivatives, including our compound. The study highlighted:

  • Synthesis : The compound was synthesized via a multi-step process involving the reaction of substituted benzothiazoles with azetidine derivatives.
  • Bioactivity Screening : The synthesized compounds were screened for their anticancer activity using MTT assays and flow cytometry for apoptosis detection.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of A431, A549, H1299
Anti-inflammatoryReduced IL-6 and TNF-α levels
CytotoxicityInduction of apoptosis

Comparison with Similar Compounds

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Key Structural Differences :

  • Substituents : The adamantyl-acetamide group replaces the azetidine-3-carboxamide and 3-chloro-2-methylphenyl group in the target compound.
  • Benzothiazole Core : Both share the 6-methoxybenzothiazole scaffold.

Physicochemical Properties :

  • Crystallography : The adamantyl derivative forms H-bonded dimers via N–H⋯N interactions and stabilizes through S⋯S interactions (3.622 Å), enhancing crystalline stability .
  • Melting Point : High melting point (485–486 K), attributed to strong intermolecular forces.

Functional Implications :

  • The target compound’s azetidine ring offers conformational rigidity, which may enhance binding selectivity compared to the flexible adamantyl chain .

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives (Patent EP3 348 550A1)

Key Structural Differences :

  • Substituents : Trifluoromethyl (CF₃) groups at position 6 vs. methoxy (OCH₃) in the target compound.
  • Aromatic Linkage : Derivatives include phenylacetamide groups (e.g., 3-methoxyphenyl) instead of the azetidine-carboxamide system.

Physicochemical Properties :

  • Electron Effects : The CF₃ group is strongly electron-withdrawing, altering electronic distribution on the benzothiazole ring compared to the electron-donating OCH₃ group.
  • Solubility : CF₃ may reduce solubility relative to OCH₃, but the phenylacetamide moiety could counterbalance this via polar interactions .

Functional Implications :

  • The target compound’s 3-chloro-2-methylphenyl group may enhance hydrophobic interactions in biological targets, while CF₃ derivatives could exhibit improved metabolic stability .

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

Key Structural Differences :

  • Heterocyclic Linkage : A piperazine ring replaces the azetidine-carboxamide system.
  • Substituents : Lacks the 3-chloro-2-methylphenyl group.

Physicochemical Properties :

Functional Implications :

  • Piperazine’s flexibility may allow broader conformational sampling in binding pockets, whereas the azetidine’s rigidity could favor selective interactions .

Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

Key Structural Differences :

  • Core Structure : A benzodithiazine system replaces the benzothiazole ring.
  • Functional Groups: Includes a methyl hydrazino group and sulfone moieties.

Physicochemical Properties :

  • Spectroscopy : IR peaks at 1740 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂) differ from benzothiazole derivatives’ typical C=N stretches (~1600 cm⁻¹).
  • Thermal Stability : Decomposes at 252–253°C, suggesting lower thermal stability than the adamantyl derivative .

Functional Implications :

  • Sulfone groups may enhance electrophilicity, differing from the target compound’s carboxamide and methoxy motifs .

Comparative Data Table

Compound Core Structure Key Substituents Melting Point/Stability Notable Interactions
Target Compound Benzothiazole 6-OCH₃, azetidine-3-carboxamide, 3-Cl-2-MePh Not reported Likely H-bonding, hydrophobic
2-(Adamantan-1-yl)-N-(6-OCH₃-BTZ)acetamide Benzothiazole 6-OCH₃, adamantyl-acetamide 485–486 K N–H⋯N, S⋯S
N-(6-CF₃-BTZ)-2-(3-OCH₃-Ph)acetamide Benzothiazole 6-CF₃, 3-OCH₃-phenylacetamide Not reported Electron-withdrawing effects
BZ-IV (Piperazine analog) Benzothiazole 4-methylpiperazine-acetamide Not reported Polar interactions
Benzodithiazine Derivative Benzodithiazine 6-Cl, 1-Me-hydrazino, SO₂ 252–253°C (dec.) Sulfone electrophilicity

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may draw from benzothiazole coupling methods seen in and , though specifics are undocumented.
  • Structure-Activity Relationships (SAR) : The azetidine ring’s rigidity and 3-chloro-2-methylphenyl group warrant further exploration for optimizing selectivity and potency.

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